molecular formula C18H19NO4 B6379133 6-(3-BOC-Aminophenyl)-2-formylphenol CAS No. 1261925-99-8

6-(3-BOC-Aminophenyl)-2-formylphenol

Cat. No.: B6379133
CAS No.: 1261925-99-8
M. Wt: 313.3 g/mol
InChI Key: OSFPGJFYKMTKSQ-UHFFFAOYSA-N
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Description

6-(3-BOC-Aminophenyl)-2-formylphenol is a compound that features a tert-butoxycarbonyl (BOC) protected amino group attached to a phenyl ring, which is further connected to a formyl-substituted phenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-BOC-Aminophenyl)-2-formylphenol typically involves the protection of an amino group using tert-butoxycarbonyl (BOC) anhydride. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(3-BOC-Aminophenyl)-2-formylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers, esters.

Mechanism of Action

The mechanism of action of 6-(3-BOC-Aminophenyl)-2-formylphenol depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the BOC group is cleaved under physiological conditions to release the active amine. The formyl group can interact with biological targets, such as enzymes or receptors, through hydrogen bonding or covalent interactions .

Properties

IUPAC Name

tert-butyl N-[3-(3-formyl-2-hydroxyphenyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-14-8-4-6-12(10-14)15-9-5-7-13(11-20)16(15)21/h4-11,21H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFPGJFYKMTKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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